molecular formula C10H19NO2 B15221550 (R)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid

(R)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid

Cat. No.: B15221550
M. Wt: 185.26 g/mol
InChI Key: ZJAOOFZQGVLEHN-AMDVSUOASA-N
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Description

®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is a chiral amino acid derivative with a unique cyclohexyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid typically involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This intermediate can be further reacted with appropriate reagents to form the desired amino acid derivative.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. For example, using sodium azide instead of more hazardous diazoimide reduces pollution and simplifies the process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl ring structure provides unique steric and electronic properties that can influence binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the cyclohexyl ring can interact with hydrophobic regions.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Methylcyclohexanecarboxylic acid
  • trans-4-Methylcyclohexylamine
  • Tranexamic acid

Uniqueness

®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a cyclohexyl ring. This combination of features provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1

InChI Key

ZJAOOFZQGVLEHN-AMDVSUOASA-N

Isomeric SMILES

CC1CCC(CC1)C[C@H](C(=O)O)N

Canonical SMILES

CC1CCC(CC1)CC(C(=O)O)N

Origin of Product

United States

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